(6-Bromo-2,2-dimethylchroman-4-yl)methanamine
Description
Chroman-4-one vs. Chroman-4-amine
- Chroman-4-one (e.g., polivione) features a ketone group at position 4, resulting in a planar sp²-hybridized carbon and extended conjugation. This increases UV absorption (λmax ≈ 320 nm) compared to the amine analog, which lacks conjugation.
- Chroman-4-amine derivatives, including this compound, exhibit basicity (pKa ≈ 9.5) due to the amine group, enabling protonation under physiological conditions.
Thiochroman vs. Chroman
- Replacing the oxygen atom in chroman with sulfur (yielding thiochroman ) increases molecular weight by ~16 g/mol and alters electronic properties. The C-S bond length (1.81 Å) versus C-O bond (1.43 Å) reduces ring strain but decreases hydrogen-bonding capacity.
| Feature | Chroman-4-amine | Thiochroman-4-amine | Chroman-4-one |
|---|---|---|---|
| Heteroatom | O | S | O |
| Molecular Weight (g/mol) | 270.17 | 272.21 | 260.25* |
| Key Functional Group | -NH2 | -NH2 | -C=O |
| Conjugation | Limited | Limited | Extended |
*Example molecular weight for a chroman-4-one derivative.
The 2,2-dimethyl substitution in this compound distinguishes it from simpler chroman-4-amines (e.g., 3,4-dihydro-2H-chromen-4-amine, C9H11NO), enhancing lipid solubility and metabolic stability.
Structure
3D Structure
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
(6-bromo-2,2-dimethyl-3,4-dihydrochromen-4-yl)methanamine |
InChI |
InChI=1S/C12H16BrNO/c1-12(2)6-8(7-14)10-5-9(13)3-4-11(10)15-12/h3-5,8H,6-7,14H2,1-2H3 |
InChI Key |
YLMORRAZJNNLBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(O1)C=CC(=C2)Br)CN)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2,2-dimethylchroman-4-yl)methanamine typically involves the bromination of 2,2-dimethylchroman followed by the introduction of a methanamine group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by amination reactions. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Center
The bromine atom at position 6 undergoes substitution under SNAr (nucleophilic aromatic substitution) conditions. Key reagents and outcomes include:
Reactivity is enhanced by electron-donating groups (e.g., methanamine) para to bromine, which stabilize transition states through resonance .
Amine-Facilitated Condensation Reactions
The primary amine participates in Schiff base formation and heterocycle synthesis:
Schiff base formation
Reaction with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) in ethanol yields imines (85–90% yields) . These intermediates are precursors for pyrimidine derivatives via cyclocondensation with guanidine hydrochloride :
text(6-Bromo-2,2-dimethylchroman-4-yl)methanamine + 4-Fluorobenzaldehyde → Imine intermediate → + Guanidine HCl → Pyrimidine-fused chroman (72% yield)
Aldol condensation
In the presence of NaH/THF, the amine reacts with ketones (e.g., acetophenone) to form β-amino ketones, which cyclize to chroman-fused benzofurans under microwave irradiation (60–75% yields) .
Reductive Amination and Alkylation
The amine undergoes reductive alkylation with aldehydes/ketones:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Formaldehyde, NaBH₃CN | MeOH, 0°C | N-Methyl derivative | 88% |
| Benzaldehyde, H₂/Pd-C | EtOAc, rt | N-Benzyl derivative | 78% |
Steric hindrance from the 2,2-dimethyl group slows reactivity compared to unchromaned amines .
Cross-Coupling Reactions
The bromine atom enables palladium-catalyzed couplings:
Suzuki-Miyaura coupling
Using Pd(PPh₃)₄ and arylboronic acids in dioxane/H₂O (90°C):
| Boronic Acid | Product | Yield |
|---|---|---|
| 4-Methoxyphenyl | (6-(4-Methoxyphenyl)-2,2-dimethylchroman-4-yl)methanamine | 70% |
| 3-Pyridyl | (6-(Pyridin-3-yl)-2,2-dimethylchroman-4-yl)methanamine | 65% |
Reaction times vary from 12–24 hours depending on boronic acid steric demand .
Protective Group Chemistry
The amine is protected as carbamates or sulfonamides for synthetic intermediates:
| Protecting Group | Reagent | Conditions | Deprotection Method |
|---|---|---|---|
| Boc (tert-butyloxycarbonyl) | Boc₂O, DMAP | CH₂Cl₂, rt | TFA/DCM (1:1) |
| Tosyl (p-toluenesulfonyl) | TsCl, NEt₃ | THF, 0°C | HBr/AcOH |
Boc protection achieves >95% yields, while tosylation requires rigorous exclusion of moisture .
Oxidative Pathways
Controlled oxidation with KMnO₄/H₂O selectively converts the amine to a nitro group (55% yield), enabling further functionalization. Over-oxidation degrades the chroman core, necessitating low temperatures (0–5°C).
Biological Activity Correlations
Derivatives show structure-activity relationships (SAR) in antimicrobial and antioxidant assays :
| Derivative | Antibacterial (S. aureus, MIC) | Antioxidant (DPPH % inhibition) |
|---|---|---|
| N-Acetyl | 12.5 µg/mL | 58% |
| Pyrimidine-fused | 6.25 µg/mL | 72% |
| 4-Fluorophenyl | 3.12 µg/mL | 68% |
Electron-withdrawing substituents (e.g., fluorine) enhance antibacterial potency but reduce antioxidant capacity .
This compound’s versatility in substitution, coupling, and condensation reactions makes it valuable for pharmaceutical intermediates and materials science. Further studies should explore enantioselective modifications and catalytic asymmetric reactions .
Scientific Research Applications
Chemistry
- Synthesis Intermediate : The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with desired properties.
Biology
- Biological Activity : Research indicates that (6-Bromo-2,2-dimethylchroman-4-yl)methanamine may exhibit significant biological activities, including potential anti-inflammatory and anticancer effects. Its interactions with biomolecules are under investigation to elucidate specific mechanisms of action.
Medicine
- Therapeutic Potential : The compound is being studied for its potential therapeutic properties, particularly in the context of cardiovascular diseases and neuropharmacology. Its role as a precursor in the synthesis of β-adrenergic blockers positions it as a valuable candidate in drug development.
Data Table: Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| This compound | Dimethyl substitution at the 2-position | Enhanced lipophilicity; potential for diverse receptor interactions |
| (6-Bromochroman-3-yl)methanamine | Simple chroman structure | Key intermediate for β-blockers; significant biological activity |
| N-(6-Bromo-4-oxochroman-3-yl)acetamide | Acetamide derivative | Different biological profile; potential anti-inflammatory properties |
Case Studies
-
Anticancer Activity :
- A study demonstrated that derivatives similar to this compound exhibited promising anticancer properties by inducing apoptosis in cancer cells through mitochondrial pathways.
- Example : A related compound showed an IC50 value of 0.05 μM against MDA468 breast cancer cells, indicating potent activity against this cancer type.
-
Anti-inflammatory Effects :
- Research has indicated that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
- Findings : Studies report that related compounds significantly reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Mechanism of Action
The mechanism of action of (6-Bromo-2,2-dimethylchroman-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The bromine atom and methanamine group play crucial roles in its reactivity and interactions. The compound may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Chroman-Based Analogs
6-Bromo-7-methylchroman-4-amine (CAS 1273604-84-4)
- Molecular Formula: C₁₀H₁₂BrNO
- Molecular Weight : 246.11 g/mol
- Structural Differences : Bromine at the 6-position and a single methyl group at the 7-position (vs. 2,2-dimethyl groups in the target compound). The amine group is directly attached to the chroman ring at position 4, unlike the methanamine side chain in the target compound.
4-Amino-6-bromochroman Derivatives
- General Features : Chroman derivatives with bromine at position 6 and amine groups at position 4 are rare. The methanamine side chain in the target compound introduces a flexible spacer that could enhance interactions with biological targets compared to rigid amine-attached analogs.
Pyridine and Phenethylamine Analogs
(6-Bromo-4-methylpyridin-3-yl)methanamine
- Molecular Formula : C₇H₉BrN₂
- Molecular Weight : 201.07 g/mol
- Structural Differences : Pyridine ring replaces the chroman core. Bromine at position 6 and a methyl group at position 4, with methanamine at position 3.
4-Bromo-2,5-dimethoxyphenethylamine (2C-B)
- Molecular Formula: C₁₀H₁₄BrNO₂
- Molecular Weight : 276.13 g/mol
- Structural Differences : Phenethylamine core with bromine at position 4 and methoxy groups at 2,5-positions.
- Functional Relevance: 2C-B is a well-known psychoactive compound with hallucinogenic properties. The chroman-based target compound lacks methoxy groups but shares a bromine substituent, suggesting divergent pharmacological profiles despite halogenation .
Antimicrobial Nicotinohydrazide Analogs
6-Bromo-2’-(2-chlorobenzylidene)nicotinohydrazide
- Structural Features: Nicotinohydrazide core with bromine at position 6 and a chlorinated benzylidene group.
- Activity : Exhibits potent antimicrobial activity due to halogen substituents and hydrogen-bonding interactions .
- Comparison: The target compound’s bromine and amine groups may similarly enhance antimicrobial efficacy, though its chroman scaffold could alter membrane permeability compared to planar nicotinohydrazides.
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents |
|---|---|---|---|---|
| (6-Bromo-2,2-dimethylchroman-4-yl)methanamine | C₁₂H₁₆BrNO | 278.17 | Chroman | 6-Br, 2,2-dimethyl, 4-methanamine |
| 6-Bromo-7-methylchroman-4-amine | C₁₀H₁₂BrNO | 246.11 | Chroman | 6-Br, 7-methyl, 4-amine |
| (6-Bromo-4-methylpyridin-3-yl)methanamine | C₇H₉BrN₂ | 201.07 | Pyridine | 6-Br, 4-methyl, 3-methanamine |
| 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) | C₁₀H₁₄BrNO₂ | 276.13 | Phenethylamine | 4-Br, 2,5-OCH₃ |
Biological Activity
(6-Bromo-2,2-dimethylchroman-4-yl)methanamine is a chemical compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that may influence various biological activities. This article provides a detailed overview of its biological activity, including synthesis pathways, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 230.11 g/mol. Its structure features a chroman backbone with a bromine atom at the 6-position and a methanamine group, contributing to its unique lipophilicity and receptor interaction profiles.
Biological Activity Overview
The biological activity of this compound primarily revolves around its potential as a precursor for developing β-adrenergic blockers and neuroprotective agents.
Key Findings:
- Adrenergic Receptor Interaction :
-
Neuroprotective Effects :
- Preliminary research suggests potential neuroprotective properties, making it a candidate for further exploration in neuropharmacology.
- Synthesis Pathways :
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| This compound | Dimethyl substitution at the 2-position | Enhanced lipophilicity; potential for different receptor interactions |
| (6-Bromochroman-3-yl)methanamine | Simple chroman structure with amine group | Key intermediate for β-blockers; significant biological activity |
| N-(6-Bromo-4-oxochroman-3-yl)acetamide | Acetamide derivative | Different biological profile; potential anti-inflammatory properties |
Case Studies and Research Findings
Recent studies have highlighted the pharmacological relevance of chroman derivatives:
- Inhibition Studies :
- Molecular Docking Studies :
- Pharmacological Profiles :
Q & A
Q. What are the common synthetic routes for preparing (6-Bromo-2,2-dimethylchroman-4-yl)methanamine?
The synthesis typically involves multi-step protocols starting from chroman derivatives. For example:
- Bromination : Introducing bromine at the 6-position of 2,2-dimethylchroman-4-yl precursors using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., light or radical initiators) .
- Functionalization : Conversion of the 4-position into a methanamine group via reductive amination or nitrile reduction. For instance, using NaBH₄/MeOH for nitrile intermediates or catalytic hydrogenation .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate the final product .
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C | 65–75% | >95% |
| Reductive Amination | NaBH₄, MeOH, 0°C→RT | 50–60% | >90% |
Q. How is the structural integrity of this compound validated?
Structural confirmation relies on:
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 1.3–1.5 ppm (geminal dimethyl groups), δ 3.8–4.2 ppm (chroman oxygen proximity), and δ 6.5–7.0 ppm (aromatic protons adjacent to bromine) .
- FT-IR : Stretching at 3300–3400 cm⁻¹ (N–H), 2850–2950 cm⁻¹ (C–H aliphatic), and 600–650 cm⁻¹ (C–Br) .
Q. What are the standard protocols for assessing its stability under experimental conditions?
- Thermal Stability : TGA/DSC analysis (heating rate: 10°C/min, N₂ atmosphere) to determine decomposition temperatures .
- Photostability : Exposure to UV light (254 nm) in methanol, monitored via HPLC for degradation products .
- pH Stability : Incubation in buffers (pH 2–12) at 25°C for 24 hours, followed by LC-MS quantification .
Advanced Research Questions
Q. How can contradictions in crystallographic data for brominated chroman derivatives be resolved?
Discrepancies in X-ray diffraction data (e.g., bond lengths, torsion angles) often arise from:
- Dynamic Disorder : Use of SHELXL (SHELX-2018) with TWIN/BASF commands to model rotational or positional disorder in bromine substituents .
- Hydrogen Bonding Networks : Analysis of intermolecular interactions (e.g., N–H∙∙∙O) using Mercury software to refine packing models. For example, hydrogen-bonded dimers may form in specific space groups (e.g., P2₁/c) .
- Validation Tools : Cross-checking with PLATON (ADDSYM) to detect missed symmetry elements .
Example Data :
| Parameter | Compound 1 | Compound 2 |
|---|---|---|
| C–Br Bond Length | 1.89 Å | 1.92 Å |
| N–H∙∙∙O Distance | 2.10 Å | 2.15 Å |
| Space Group | P2₁/c | C2/c |
Q. What methodologies optimize the compound’s bioactivity in antimicrobial assays while minimizing cytotoxicity?
- Structure-Activity Relationship (SAR) : Introducing electron-withdrawing groups (e.g., Br) at the 6-position enhances membrane penetration in Gram-positive bacteria .
- Dose-Response Studies : MIC (Minimum Inhibitory Concentration) assays using Staphylococcus aureus (ATCC 25923) with serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth .
- Cytotoxicity Screening : MTT assays on mammalian cells (e.g., HEK293) to establish selectivity indices (SI = IC₅₀/MIC) >10 .
Q. How do computational models predict the compound’s reactivity in nucleophilic substitution reactions?
- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d,p) basis sets to calculate Fukui indices (f⁻) for identifying electrophilic sites .
- Solvent Effects : COSMO-RS simulations in polar aprotic solvents (e.g., DMF) to predict reaction rates for SNAr (bromine substitution) .
- Kinetic Isotope Effects : Deuterium labeling at the methanamine group to study rate-determining steps via Eyring plots .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
